4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride

Description

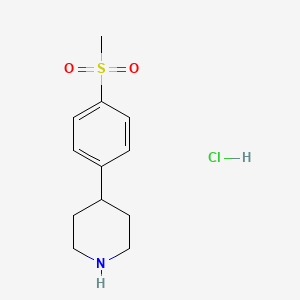

4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride is a piperidine derivative characterized by a methanesulfonyl-substituted phenyl ring at the 4-position of the piperidine moiety.

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKVESFLSUDWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-18-9 | |

| Record name | Piperidine, 4-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of 4-(4-Methanesulfonylphenyl)-piperidin-4-ol

The synthesis begins with 4-piperidone , which undergoes a Grignard reaction with 4-methanesulfonylphenylmagnesium bromide to yield the tertiary alcohol intermediate.

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Temperature : 0°C to reflux, depending on reactivity.

-

Workup : Quenching with ammonium chloride, extraction with ethyl acetate, and purification via recrystallization.

Example Protocol :

-

Prepare 4-methanesulfonylphenylmagnesium bromide by reacting 4-bromophenyl methanesulfone with magnesium in THF.

-

Add 4-piperidone dropwise to the Grignard reagent at 0°C.

-

Stir for 12–24 hours under nitrogen.

-

Quench with saturated NH₄Cl, extract, and concentrate.

Yield : 60–75% (estimated based on analogous Grignard additions).

Dehydration and Reduction to Piperidine

The alcohol intermediate is dehydrated to form 4-(4-methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine , followed by catalytic hydrogenation to saturate the double bond.

Dehydration Conditions :

-

Reagent : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).

-

Solvent : Toluene or xylene.

-

Temperature : 80–110°C.

Hydrogenation Conditions :

-

Catalyst : 5% Pd/C or Raney nickel.

-

Pressure : 1–3 atm H₂.

-

Solvent : Methanol or ethanol.

Yield : 85–90% after hydrogenation.

BOC-Protected Intermediate Route

Protection of Piperidine

To prevent side reactions during functionalization, the piperidine nitrogen is protected with a tert-butoxycarbonyl (BOC) group.

Protocol :

-

Dissolve 4-piperidone in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (BOC₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir at room temperature for 12 hours.

-

Extract and concentrate to obtain 1-BOC-4-piperidone .

Grignard Addition and Deprotection

-

Perform Grignard addition as in Section 2.1 to yield 1-BOC-4-(4-methanesulfonylphenyl)-piperidin-4-ol .

-

Remove the BOC group using HCl in dioxane or trifluoroacetic acid (TFA).

-

Neutralize with aqueous NaOH and extract the free base.

Yield : 70–80% after deprotection.

Direct Arylation via Suzuki-Miyaura Coupling

Synthesis of Boronic Ester Intermediate

A modern alternative employs cross-coupling to introduce the 4-methanesulfonylphenyl group.

Steps :

-

Prepare 4-(methanesulfonyl)phenylboronic acid via Miyaura borylation of 4-bromophenyl methanesulfone.

-

Couple with 4-chloropiperidine using a palladium catalyst.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Solvent : Dioxane/water mixture.

-

Temperature : 80–100°C.

Yield : 50–65% (estimated based on similar Suzuki couplings).

Hydrochloride Salt Formation

The final step involves converting the piperidine free base to the hydrochloride salt.

Protocol :

-

Dissolve the free base in anhydrous ethanol or diethyl ether.

-

Bubble HCl gas through the solution or add concentrated HCl dropwise.

-

Filter the precipitated hydrochloride salt and dry under vacuum.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Grignard Addition | High atom economy; fewer steps | Requires toxic Grignard reagent | 60–75% |

| BOC-Protected Route | Prevents side reactions; scalable | Additional protection/deprotection steps | 70–80% |

| Suzuki Coupling | Modular; avoids harsh conditions | Expensive catalysts; lower yield | 50–65% |

Optimization Strategies

Solvent and Temperature Effects

-

Grignard Reactions : THF at −10°C improves regioselectivity.

-

Hydrogenation : Ethanol at 50°C enhances reaction rate without over-reduction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride typically involves the reaction of 4-methanesulfonylaniline with piperidine. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol, and may involve catalysts to facilitate the process. The product is usually isolated through crystallization or precipitation techniques.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The methanesulfonyl group can be oxidized to form sulfone derivatives.

- Reduction : It can be reduced to yield corresponding amines or alcohols.

- Substitution : The phenyl ring is capable of undergoing electrophilic or nucleophilic substitution reactions.

The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted phenyl derivatives, depending on the specific reagents and conditions used.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural properties allow it to be utilized in various synthetic pathways.

Biology

The compound has been employed in biological studies, particularly in the investigation of enzyme inhibition and protein interactions . Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.

Medicine

Research into the therapeutic potential of this compound has indicated possible anti-inflammatory and analgesic properties . Studies suggest that it may modulate neurotransmitter systems, which could lead to applications in treating conditions such as chronic pain and neuropsychiatric disorders.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes like tyrosinase, indicating potential applications in treating skin disorders through melanin regulation .

- Neurotransmitter Interaction : Investigations into the interaction of this compound with neurotransmitter systems have shown promise for its use in neuropsychiatric treatments, particularly concerning dopamine modulation .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in pain management therapies .

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- The methanesulfonyl group in the target compound confers higher molecular weight and polarity compared to halogenated or alkylated analogs .

- Substitutions at the para position dominate in analogs, but meta-substituted derivatives (e.g., 3-[(4-Fluorophenyl)carbonyl]piperidine HCl) show distinct binding profiles due to altered steric and electronic environments .

Physicochemical Properties and Stability

Electronic Effects

- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., 4-(4-Fluorobenzoyl)piperidine HCl) introduce moderate electron withdrawal, balancing lipophilicity and reactivity .

- Methyl Group : Electron-donating effects in 4-(4-Methylbenzoyl)piperidine HCl increase lipophilicity, favoring membrane permeability .

Stability and Reactivity

- Sulfonyl-containing compounds like 4-(4-Methanesulfonyl-phenyl)-piperidine HCl may exhibit greater hydrolytic stability compared to ester or amide analogs due to the robust –SO₂– bond .

- Limited data on degradation pathways are noted for many derivatives; however, halogenated compounds (e.g., chlorophenyl derivatives) may form hazardous byproducts under extreme conditions .

NMDA Receptor Antagonism

- Ifenprodil and SL 82.0715: Piperidine derivatives with fluorophenyl and chlorophenyl groups act as noncompetitive NMDA antagonists, showing IC₅₀ values of 0.4–10 µM in cerebellar slices . The methanesulfonyl analog’s larger substituent may sterically hinder receptor binding, but its electron-withdrawing effects could enhance interactions with polar residues .

Anticancer Activity

- The methanesulfonyl derivative’s sulfonyl group may similarly engage in hydrogen bonding but with distinct spatial requirements.

Serotonin/Norepinephrine Reuptake Inhibition

- 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine Compounds: Fluorine at the ortho position enhances selectivity for serotonin transporters, suggesting that substituent position critically influences target affinity .

Biological Activity

4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride, a compound with the CAS number 1187927-18-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a phenyl moiety. Its structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methanesulfonyl group enhances solubility and facilitates binding to target sites, potentially affecting neurotransmitter systems and enzyme inhibition pathways.

Anticancer Activity

Research indicates that compounds within the piperidine class exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, including breast and colorectal cancers. The compound's effectiveness was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 7.9 |

| HCT116 (Colorectal Cancer) | 12.5 |

These findings suggest that the compound may serve as a lead structure for developing anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitters. A structure-activity relationship (SAR) analysis indicated that modifications to the piperidine structure significantly influence MAO inhibition potency.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | 0.84 | 1.50 |

These results highlight the potential of this compound in treating neurodegenerative disorders through modulation of neurotransmitter levels .

Study on Anticancer Activity

A recent study focused on the synthesis of various piperidine derivatives, including our compound of interest. The research aimed at evaluating their anticancer activity against multiple human cancer cell lines. The study concluded that the presence of the methanesulfonyl group significantly enhanced the cytotoxic effects compared to unsubstituted analogs.

Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of piperidine derivatives on animal models. The results indicated that compounds similar to this compound exhibited anxiolytic and antidepressant-like effects in behavioral tests, suggesting potential applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-methanesulfonyl-phenyl)-piperidine hydrochloride, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-methanesulfonylphenyl sulfonyl chloride under alkaline conditions (e.g., triethylamine as a base). Key steps include:

- Refluxing in a methanol/water solvent mixture (3:1 v/v) for 2–4 hours to ensure complete reaction .

- Purification using silica gel column chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4) to isolate the product .

- Hydrochloride salt formation via treatment with HCl in ethanol, followed by recrystallization for high purity (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms the piperidine ring protons (δ 1.5–3.0 ppm) and methanesulfonyl group (singlet at δ 3.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) matches the molecular formula C₁₂H₁₆ClNO₂S (calculated m/z: 289.0) .

- Melting Point : Decomposition temperature (~219°C) indicates thermal stability .

Q. How should this compound be stored to maintain stability?

- Store as a crystalline solid at -20°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example:

- The sulfonyl group acts as an electron-withdrawing group, directing substitution to the para position of the phenyl ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .

- Structural Analog Comparison : Compare with 4-(4-chlorophenylsulfonyl)-piperidine hydrochloride to isolate the methanesulfonyl group’s role in activity .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

- pH-Solubility Profile : The hydrochloride salt increases aqueous solubility at physiological pH (6.8–7.4) due to protonation of the piperidine nitrogen (pKa ~8.5) .

- Bioavailability Testing : Conduct in vivo pharmacokinetic studies in rodent models, monitoring plasma concentration via HPLC-MS/MS .

Q. What are the mechanistic implications of the sulfonyl group in catalytic reactions?

- Electrophilic Activation : The sulfonyl group enhances electrophilicity of adjacent carbons, facilitating SNAr reactions with amines or thiols .

- Steric Effects : The bulky methanesulfonyl group may hinder access to the piperidine nitrogen, requiring tailored catalysts (e.g., Pd/C for hydrogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.